8-chloro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide
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Overview
Description
8-chloro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a chloro, hydroxy, and pyridyl group, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 8-chloro-4-hydroxyquinoline with 2-(2-pyridyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-chloro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-chloro-4-hydroxyquinoline: Shares the quinoline core structure but lacks the pyridyl and carboxamide groups.
4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide: Similar but without the chloro group.
Uniqueness
8-chloro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its potential for substitution reactions, while the pyridyl group increases its ability to interact with biological targets.
This detailed article provides a comprehensive overview of 8-chloro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H14ClN3O2 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
8-chloro-4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-6-3-5-12-15(14)21-10-13(16(12)22)17(23)20-9-7-11-4-1-2-8-19-11/h1-6,8,10H,7,9H2,(H,20,23)(H,21,22) |
InChI Key |
RVNPJAGBJCLIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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